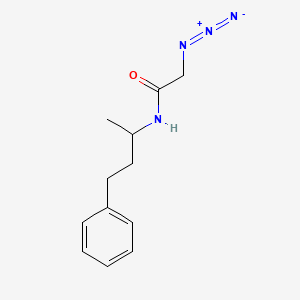

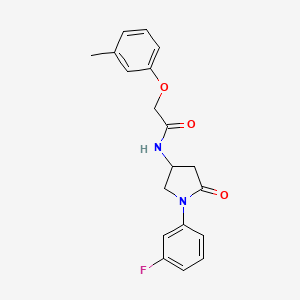

2-azido-N-(1-methyl-3-phenylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

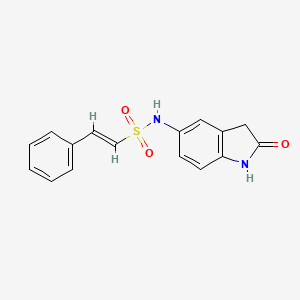

2-azido-N-(1-methyl-3-phenylpropyl)acetamide, also known as 2-azido-N-MPA, is a synthetic compound used in various scientific research applications. It is an organonitrogen compound belonging to the class of azides and is widely used as a reagent in organic synthesis. 2-azido-N-MPA is also used in medicinal research, as a substrate for enzymatic reactions, and as a model compound for studying the structure and reactivity of azides. The compound is also used in the synthesis of various polymers and polymeric materials.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Dynamic NMR Studies : Research on derivatives of acetamides, such as 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, showcases the utility of these compounds in studying dynamic NMR properties, revealing insights into the behavior of methylene protons adjacent to the azomethine group, which is crucial for understanding molecular dynamics and structure (Samimi et al., 2010).

Anticonvulsant Activity : The structural analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has contributed to the understanding of their anticonvulsant activities. This highlights the potential of acetamide derivatives in developing new therapeutic agents (Camerman et al., 2005).

Continuous Flow Synthesis : The safe generation and synthetic utilization of hydrazoic acid in continuous flow reactors for the preparation of acetamide derivatives, including 2-azido-acetamides, underline the compound's relevance in innovative synthetic methods. This approach emphasizes the importance of safety and efficiency in chemical synthesis, particularly for compounds with potential explosive properties (Gutmann et al., 2012).

Material Science and Catalysis

- Oligosaccharide Synthesis : The application of 2-azido-2-deoxythioglycosides for β-glycoside formation, as investigated in the synthesis of protected β-(16)-N-acetylglucosamine trimer, illustrates the utility of azido compounds in complex carbohydrate construction. This research underscores the versatility of azido-functionalized acetamides in synthesizing biologically significant oligosaccharides (Mong et al., 2012).

Medicinal Chemistry

- Antibacterial and Antifungal Agents : The synthesis of azetidinone derivatives linked to acetamide moieties, demonstrating significant antibacterial and antifungal activities, reveals the potential of acetamide derivatives in developing new antimicrobial agents. This is indicative of the broad spectrum of biological activities that can be explored with modifications to the acetamide structure (Kumar et al., 2013).

Green Chemistry

- Green Synthesis Approaches : The development of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives through a green chemistry approach underscores the potential for eco-friendly synthesis methods. This highlights the role of acetamide derivatives in advancing sustainable chemical practices (Gondaliya et al., 2021).

Propriétés

IUPAC Name |

2-azido-N-(4-phenylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-10(15-12(17)9-14-16-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEXUPHQWDNDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(1-methyl-3-phenylpropyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)

![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)

![3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2586454.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2586459.png)